1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone
Description
1-(4-{2-Hydroxy-3-[4-(Phenylsulfonyl)-1-Piperazinyl]Propoxy}-3-Methoxyphenyl)Ethanone is a piperazinyl-propoxy acetophenone derivative featuring a phenylsulfonyl (-SO₂Ph) substituent on the piperazine ring. The phenylsulfonyl group distinguishes it from related compounds, likely influencing solubility, receptor affinity, and metabolic stability.
Properties
IUPAC Name |
1-[4-[3-[4-(benzenesulfonyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-17(25)18-8-9-21(22(14-18)29-2)30-16-19(26)15-23-10-12-24(13-11-23)31(27,28)20-6-4-3-5-7-20/h3-9,14,19,26H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBHNMXQCIZCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone can be achieved through a multi-step organic synthesis process. One potential synthetic route includes the following steps:
Formation of the piperazine derivative: : Reacting piperazine with phenylsulfonyl chloride to obtain 1-(4-phenylsulfonyl)piperazine under basic conditions.
Alkylation: : The resulting piperazine derivative is further reacted with 2-bromo-3-hydroxypropane to form 2-hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propane.
Etherification: : This intermediate is subjected to etherification with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable base to form the corresponding ether.
Formation of ethanone moiety: : Finally, the aldehyde group is oxidized to form this compound using an oxidizing agent such as PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include using continuous flow reactors, improved catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone can undergo several types of chemical reactions:
Oxidation: : The hydroxy group can be oxidized to form a carbonyl group.
Reduction: : The sulfonyl group can be reduced to a thiol group under strong reducing conditions.
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : PCC, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Bases: : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation products: : Aldehydes or ketones from the hydroxy group.
Reduction products: : Thiol derivatives from the sulfonyl group.
Substitution products: : Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone is utilized in various scientific research fields:
Chemistry: : As a building block in organic synthesis and material science.
Biology: : Potential inhibitor for specific enzymes or receptors.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Used in the development of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone exerts its effects involves interaction with specific molecular targets such as enzymes, receptors, or cellular pathways. The phenylsulfonyl and piperazine moieties may play a role in binding to active sites, while the hydroxy and methoxy groups can influence solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
*Note: Molecular formula/weight for the target compound inferred based on structural similarity to iloperidone and substituent adjustments.
Key Structural and Functional Differences
Halogenated Aromatics (e.g., 2-Chlorophenyl): Increase lipophilicity and D₂ receptor affinity, as seen in . Alkyl Groups (e.g., Ethyl, Methyl): Electron-donating groups may reduce receptor binding efficiency but improve solubility .
Metabolic Pathways :
- Iloperidone undergoes extensive metabolism via O-dealkylation, hydroxylation, and reduction, producing active metabolites like 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole .
- The phenylsulfonyl group in the target compound may resist oxidative metabolism, prolonging half-life compared to iloperidone .
Pharmacological Activity :
Research Findings and Implications
- Synthesis Challenges: Impurities in iloperidone synthesis (e.g., 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone) highlight the importance of substituent stability during manufacturing .
- Metabolite Identification : Hyphenated LC/MS and LC/NMR techniques are critical for characterizing complex metabolites, as demonstrated in iloperidone studies .
- Structural-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., sulfonyl, halogen) correlate with higher receptor affinity and metabolic stability.
- Hydroxyl-propoxy linker modifications impact blood-brain barrier permeability .
Biological Activity
1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone, often referred to as AHR-5333, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H27N3O5S
- Molecular Weight : 433.52 g/mol
- CAS Number : 825608-31-9
AHR-5333 exhibits notable biological activity through its interaction with various receptors and enzymes. It primarily functions as an antagonist at certain neurotransmitter receptors, which can influence several physiological processes. Specifically, it has been studied for its effects on:
- Histamine Receptors : AHR-5333 acts as an antagonist at H1 and H3 receptors, potentially modulating allergic responses and neurotransmission .
- Leukotriene Synthesis : In vitro studies have shown that AHR-5333 inhibits leukotriene synthesis in human neutrophils, suggesting anti-inflammatory properties .
Pharmacological Effects
The pharmacological effects of AHR-5333 have been evaluated in various studies:
- Anti-inflammatory Activity : The compound has demonstrated significant inhibition of leukotriene production, which is crucial in mediating inflammatory responses. This suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma or allergic rhinitis .
- Antidepressant-like Effects : Preliminary research indicates that compounds similar to AHR-5333 may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonergic and noradrenergic systems.
Study on Leukotriene Inhibition
A pivotal study investigated the efficacy of AHR-5333 in inhibiting leukotriene synthesis. Human blood neutrophils were stimulated with calcium ionophore (A23187), and the compound was found to significantly reduce leukotriene levels compared to controls. This highlights its potential as an anti-inflammatory agent .
Comparative Analysis with Other Compounds
In a comparative study assessing various piperazine derivatives, AHR-5333 exhibited superior activity against H1 receptors compared to other compounds tested. The results suggest that structural modifications significantly influence receptor affinity and selectivity.
| Compound Name | H1 Antagonist Activity | Inhibition of Leukotriene Synthesis |
|---|---|---|
| AHR-5333 | High | Significant |
| Compound X | Moderate | Low |
| Compound Y | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
